7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the desired pyrrolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including reflux and catalytic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer
Industry: It may be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein kinases such as CDK2 and BTK, which play crucial roles in cell proliferation and survival . The compound may also modulate signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit NF-κB inducing kinase (NIK) inhibitory activity and are investigated for the treatment of psoriasis.
Uniqueness
7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl and phenylethyl groups contribute to its solubility, stability, and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
903200-43-1 |
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Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N4O/c1-14-15(2)23(11-12-24-3)19-17(14)18(21-13-22-19)20-10-9-16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3,(H,20,21,22) |
InChI Key |
JMDYYCXLFUZLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCC3=CC=CC=C3)CCOC)C |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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